N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinyl intermediate, which is then coupled with the furan ring. The final step involves the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran. The reactions are usually carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reactions. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinyl moiety can be reduced to dihydropyridazines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyridazines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]acetamide
- N-(3-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]thioacetamide
Uniqueness
N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group, in particular, enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-3-1-4-12(9-11)18-15(21)10-23-16-7-6-13(19-20-16)14-5-2-8-22-14/h1-9H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGVLOSVNRVTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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